molecular formula C15H16N2O3S B5225237 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide

4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide

Cat. No.: B5225237
M. Wt: 304.4 g/mol
InChI Key: GEUJYPDMLJFJOB-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a benzamide group and a sulfamoyl group attached to a dimethylphenyl ring. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties .

Preparation Methods

The synthesis of 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-3-4-11(2)14(9-10)17-21(19,20)13-7-5-12(6-8-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUJYPDMLJFJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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